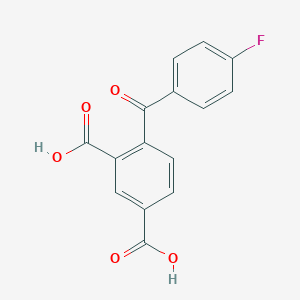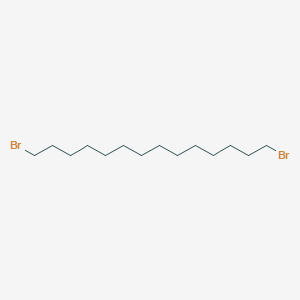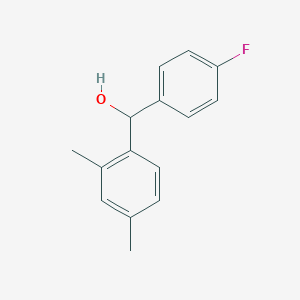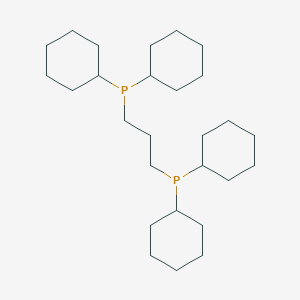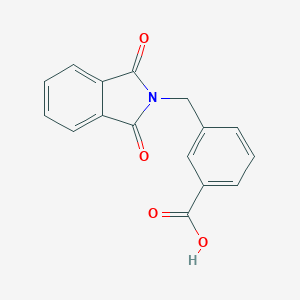
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid is a compound related to various fields in chemistry and material science. It is particularly relevant in the synthesis and analysis of lanthanide-based coordination polymers and their photophysical properties (Sivakumar et al., 2011).
Synthesis Analysis
The synthesis of related benzoic acid derivatives often involves the replacement of hydroxyl hydrogens with various moieties to create new compounds with distinct properties. These compounds are then used in the synthesis of coordination compounds with lanthanides like Europium (Eu³⁺) and Terbium (Tb³⁺), displaying unique photophysical properties (Sivakumar et al., 2011).
Molecular Structure Analysis
The molecular structure of such compounds can be complex, often forming polymers with unique topologies. For example, certain coordination polymers exhibit one-dimensional frameworks with interesting two-dimensional molecular arrays. These structures are held together by hydrogen-bonding interactions (Yuanchun He et al., 2020).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, forming polymers with different metals. The coordinated benzoate ligands in these polymers can act as light-harvesting chromophores, which are crucial for their luminescent properties (Sivakumar et al., 2011).
Physical Properties Analysis
The physical properties, such as luminescence efficiency and excited state lifetimes, vary based on the metal ions and ligands used in the synthesis. For example, terbium complexes can exhibit bright green luminescence efficiencies in the solid state (Sivakumar et al., 2011).
Chemical Properties Analysis
The chemical properties of these compounds are characterized by their ability to form coordination polymers with distinct photophysical properties. The molecular structure of these polymers influences their optical properties, making them suitable for various applications in material science (Sivakumar et al., 2011).
科学的研究の応用
Gut Health and Nutrition
Benzoic acid, structurally related to the compound , has been found to regulate gut functions. It acts as an antibacterial and antifungal preservative in foods and feeds, and studies suggest it may improve gut health by regulating functions such as digestion, absorption, and the gut barrier. The research has primarily used piglets and porcine intestinal epithelial cells as models, showing that appropriate levels of benzoic acid can improve gut functions by influencing enzyme activity, redox status, immunity, and microbiota. However, excessive benzoic acid can damage gut health through the redox status. This indicates a potential area of study for the related compound of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid, particularly in its interaction with gut physiology and health (Mao et al., 2019).
Chemistry and Synthesis
The chemistry and synthesis of compounds related to benzoic acid have been widely studied. For example, the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds in various conditions has been explored, showing different mechanisms based on the presence of the γ-hydroxymethyl group and highlighting the complexity and potential of chemical reactions involving benzoic acid derivatives (Yokoyama, 2015).
Pharmacological Importance
Benzoic acid derivatives, like 6H-Benzo[c]chromen-6-ones, hold considerable pharmacological importance. They are core structures of secondary metabolites and are synthesized through various protocols involving the Suzuki coupling reactions, lactonization, and reactions with 1,3-bis(silylenol ethers), among others. Their wide pharmacological significance and the variety of synthetic procedures indicate a rich field of research for related compounds (Mazimba, 2016).
特性
IUPAC Name |
3-[(1,3-dioxoisoindol-2-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-14-12-6-1-2-7-13(12)15(19)17(14)9-10-4-3-5-11(8-10)16(20)21/h1-8H,9H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWJKVVWOLYFRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339254 |
Source


|
| Record name | 3-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49678096 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid | |
CAS RN |
106352-01-6 |
Source


|
| Record name | 3-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

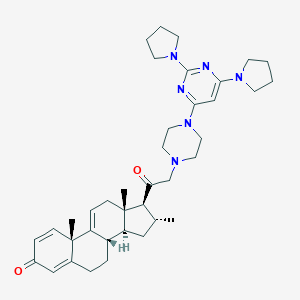
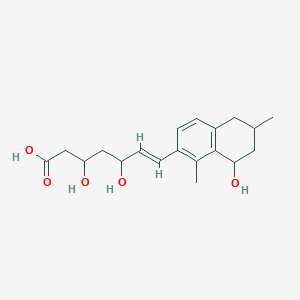

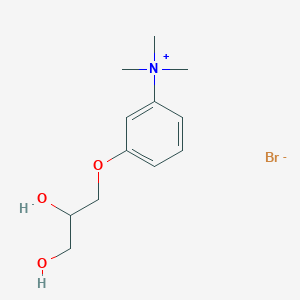
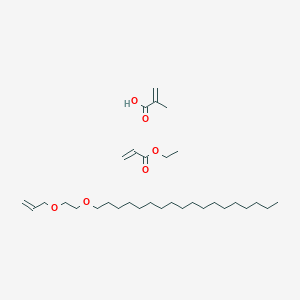
![4-(20-Ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoic acid](/img/structure/B25904.png)
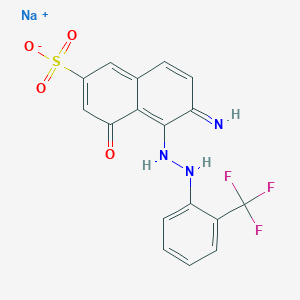
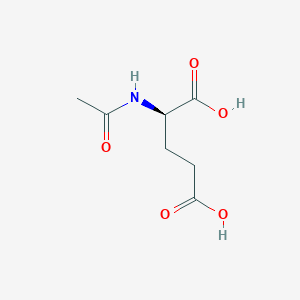
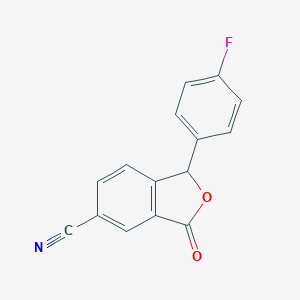
![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)
